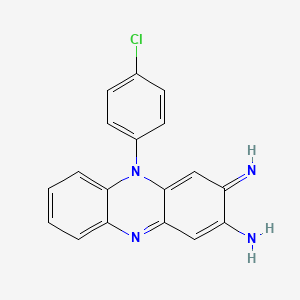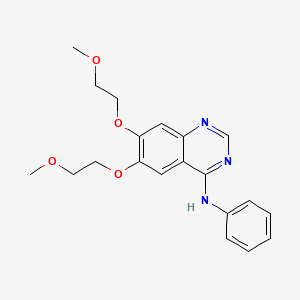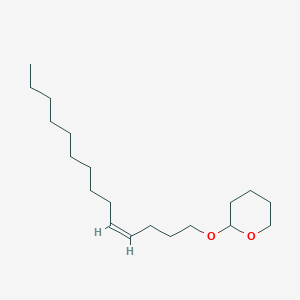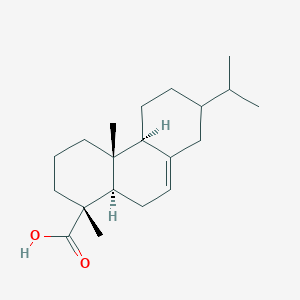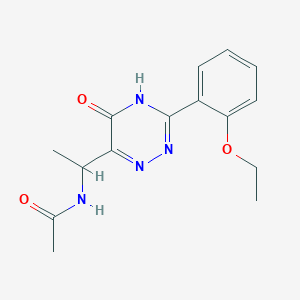
N-(1-(3-(2-Ethoxyphenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(3-(2-Ethoxyphenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)acetamide, or N-EPTDA, is a novel compound that has recently been studied for its potential applications in the field of synthetic chemistry. N-EPTDA is a highly versatile compound that can be used in a variety of synthetic reactions, including the synthesis of a variety of drugs, biochemicals, and other compounds. This compound has been found to exhibit a wide range of properties, including high reactivity, low toxicity, and low cost. Furthermore, N-EPTDA has been found to be a useful reagent for the synthesis of a variety of compounds, including drugs, biochemicals, and other compounds.
Wissenschaftliche Forschungsanwendungen
N-EPTDA has been found to be a useful reagent for the synthesis of a variety of compounds, including drugs, biochemicals, and other compounds. The compound has also been studied for its potential as a catalyst for a variety of reactions, including the synthesis of a variety of drugs and biochemicals. Furthermore, N-EPTDA has been found to be a useful reagent for the synthesis of a variety of compounds, including drugs, biochemicals, and other compounds.
Wirkmechanismus
N-EPTDA is a highly reactive compound that can be used in a variety of synthetic reactions. The compound has been found to act as a catalyst for a variety of reactions, including the synthesis of a variety of drugs and biochemicals. The compound has also been found to be a useful reagent for the synthesis of a variety of compounds, including drugs, biochemicals, and other compounds.
Biochemical and Physiological Effects
N-EPTDA has been found to possess a wide range of biochemical and physiological effects. The compound has been found to exhibit anti-inflammatory, anti-bacterial, and anti-fungal properties. Furthermore, N-EPTDA has been found to possess antioxidant, anti-cancer, and anti-tumor properties. Additionally, the compound has been found to exhibit anti-allergic, anti-viral, and anti-parasitic properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-EPTDA is a highly versatile compound that can be used in a variety of synthetic reactions. The compound has been found to be highly reactive, low in toxicity, and low in cost. Furthermore, the compound has been found to be a useful reagent for the synthesis of a variety of compounds, including drugs, biochemicals, and other compounds. However, the compound has been found to be unstable in the presence of light and heat and is therefore best used in a lab setting.
Zukünftige Richtungen
N-EPTDA is a highly versatile compound that has a wide range of potential applications in the field of synthetic chemistry. The compound has been studied for its potential as a catalyst for a variety of reactions, including the synthesis of a variety of drugs and biochemicals. Furthermore, the compound has been studied for its potential as a reagent for the synthesis of a variety of compounds, including drugs, biochemicals, and other compounds.
In the future, N-EPTDA could be further studied for its potential as a reagent for the synthesis of a variety of compounds, including drugs, biochemicals, and other compounds. Additionally, N-EPTDA could be studied for its potential as a catalyst for a variety of reactions, including the synthesis of a variety of drugs and biochemicals. Furthermore, N-EPTDA could be studied for its potential as a reagent for the synthesis of a variety of compounds, including drugs, biochemicals, and other compounds. Additionally, N-EPTDA could be studied for its potential
Synthesemethoden
N-EPTDA can be synthesized in a variety of ways, including a number of different methods. One of the most common methods for synthesizing N-EPTDA is the reaction of ethyl acetate with 2-ethoxyphenyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl chloride. This reaction yields N-EPTDA in a highly pure form. Other methods for synthesizing N-EPTDA include the reaction of ethyl acetate with 2-ethoxyphenyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl bromide, as well as the reaction of ethyl acetate with 2-ethoxyphenyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl iodide.
Eigenschaften
IUPAC Name |
N-[1-[3-(2-ethoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-4-22-12-8-6-5-7-11(12)14-17-15(21)13(18-19-14)9(2)16-10(3)20/h5-9H,4H2,1-3H3,(H,16,20)(H,17,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTZNAQQRVVHEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN=C(C(=O)N2)C(C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[3-(2-Ethoxyphenyl)-2,5-dihydro-5-oxo-1,2,4-triazin-6-yl]ethyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




